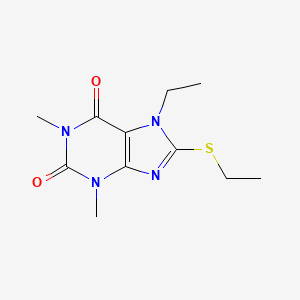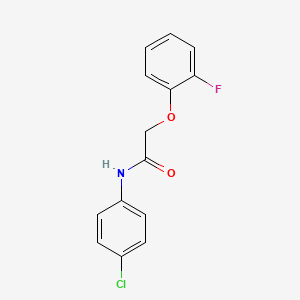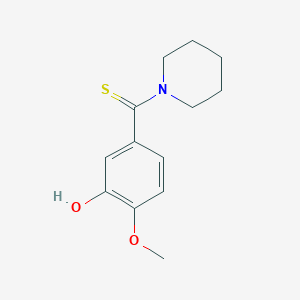
4-anilino-2-(phenylthio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-2-(phenylthio)nicotinonitrile, also known as APN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APN is a nicotinonitrile derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
作用机制
The mechanism of action of 4-anilino-2-(phenylthio)nicotinonitrile is not fully understood, but it has been suggested that 4-anilino-2-(phenylthio)nicotinonitrile inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
实验室实验的优点和局限性
4-anilino-2-(phenylthio)nicotinonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 4-anilino-2-(phenylthio)nicotinonitrile also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-anilino-2-(phenylthio)nicotinonitrile, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. In addition, the development of 4-anilino-2-(phenylthio)nicotinonitrile derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drug candidates with therapeutic potential.
合成方法
4-anilino-2-(phenylthio)nicotinonitrile can be synthesized using different methods, including the reaction of 4-chloro-2-(phenylthio)nicotinonitrile with aniline in the presence of a base, or the reaction of 2-chloro-4-(phenylthio)nicotinonitrile with aniline in the presence of a palladium catalyst. The yield and purity of the synthesized 4-anilino-2-(phenylthio)nicotinonitrile depend on the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
4-anilino-2-(phenylthio)nicotinonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
属性
IUPAC Name |
4-anilino-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCUDLJDBYNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)

![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)

![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
methanone](/img/structure/B5832420.png)

![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)